molecular formula C26H25N3O6S B3161679 Nsci CAS No. 872254-32-5

Nsci

Cat. No.: B3161679
CAS No.: 872254-32-5
M. Wt: 507.6 g/mol
InChI Key: XDHJBIYJRNFDKS-IBGZPJMESA-N
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Description

Caspase-3-IN-1 is a small molecule inhibitor specifically designed to target and inhibit the activity of caspase-3, an executioner caspase involved in the process of apoptosis (programmed cell death). Caspase-3 plays a crucial role in the execution phase of apoptosis by cleaving various cellular substrates, leading to the systematic dismantling of the cell. Caspase-3-IN-1 has gained significant attention in scientific research due to its potential therapeutic applications in diseases where apoptosis is dysregulated, such as cancer and neurodegenerative disorders .

Scientific Research Applications

Caspase-3-IN-1 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the mechanisms of caspase-3 inhibition and to develop new inhibitors with improved properties.

    Biology: Employed in cell-based assays to investigate the role of caspase-3 in apoptosis and other cellular processes.

    Medicine: Explored as a potential therapeutic agent for the treatment of diseases characterized by dysregulated apoptosis, such as cancer, Alzheimer’s disease, and stroke.

    Industry: Utilized in the development of diagnostic assays and screening platforms for drug discovery

Mechanism of Action

Target of Action

Caspase-3: Caspase-3-IN-1, also known as NSCI, primarily targets , a member of the cysteine-aspartic acid protease (caspase) family . Caspase-3 is an evolutionary conserved family of cysteine-dependent proteases that are involved in many vital cellular processes including apoptosis, proliferation, differentiation, and inflammatory response . It serves as a terminal splicing enzyme in apoptosis and participates in the mechanism by which cytotoxic drugs kill cancer cells .

Mode of Action

Caspase-3-IN-1 interacts with its target, Caspase-3, by inhibiting its proteolytic activity. Caspases are all produced initially as inactive zymogens (called procaspases) that are then subject to activation by a wide range of specific internal and/or external signals . The molecular structure of procaspase-3 includes an N-terminal prodomain and two subunits, one large and one small (referred to as p20 and p10, respectively). Together, these two subunits create the catalytically active pocket of the mature protease . Caspase-3-IN-1 likely binds to this active site, preventing the cleavage of specific target proteins.

Biochemical Pathways

Caspase-3 is involved in the execution of apoptosis in cells responding to specific extrinsic or intrinsic inducers of this mode of cell death . It plays key roles in regulating the growth and homeostatic maintenance of both normal and malignant cells and tissues in multicellular organisms . Dysregulation of caspase-mediated apoptosis has been linked to the pathogenesis of various diseases such as inflammatory diseases, neurological disorders, metabolic diseases, and cancer . By inhibiting Caspase-3, this compound can potentially modulate these pathways and their downstream effects.

Result of Action

The inhibition of Caspase-3 by this compound can lead to a decrease in apoptosis, potentially affecting cell survival, proliferation, and tumorigenesis . For example, active Caspase-3 has been reported to contribute to the differentiation of embryonic stem cells (ESCs) by targeting the pluripotency transcription factor Nanog . Therefore, inhibiting Caspase-3 could potentially impact these processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Caspase-3-IN-1. For instance, the cellular environment, including the presence of other molecules, pH, and temperature, can affect the activity of Caspase-3 and, consequently, the effectiveness of Caspase-3-IN-1. Additionally, the physiological and pathological state of the individual, such as the presence of disease or the individual’s age, can also impact the drug’s action .

Biochemical Analysis

Biochemical Properties

Caspase-3-IN-1 plays a pivotal role in biochemical reactions by inhibiting the activity of caspase-3. Caspase-3 is a cysteine protease that cleaves specific substrates at aspartic acid residues, leading to the execution of apoptosis. Caspase-3-IN-1 binds to the active site of caspase-3, preventing it from interacting with its substrates. This inhibition is crucial for regulating apoptosis and maintaining cellular homeostasis. Caspase-3-IN-1 also interacts with other biomolecules, such as inhibitors of apoptosis proteins (IAPs), which further modulate its activity .

Cellular Effects

Caspase-3-IN-1 exerts significant effects on various cell types and cellular processes. By inhibiting caspase-3, Caspase-3-IN-1 prevents the cleavage of key apoptotic substrates, thereby inhibiting apoptosis. This inhibition can lead to increased cell survival, proliferation, and differentiation. Caspase-3-IN-1 also influences cell signaling pathways, such as the NF-κB and MAPK pathways, which are involved in inflammation and cell survival . Additionally, Caspase-3-IN-1 affects gene expression by modulating the activity of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of Caspase-3-IN-1 involves its binding to the active site of caspase-3, thereby inhibiting its proteolytic activity. This binding prevents the cleavage of apoptotic substrates, such as poly(ADP-ribose) polymerase (PARP) and inhibitor of caspase-activated DNase (ICAD), which are essential for the execution of apoptosis. Caspase-3-IN-1 also modulates the activity of other enzymes and proteins involved in apoptosis, such as caspase-8 and caspase-9, by preventing their activation . This inhibition leads to the suppression of the apoptotic cascade and promotes cell survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Caspase-3-IN-1 have been observed to change over time. Caspase-3-IN-1 exhibits stability under physiological conditions, maintaining its inhibitory activity for extended periods. Prolonged exposure to Caspase-3-IN-1 can lead to its degradation and reduced efficacy. Long-term studies have shown that Caspase-3-IN-1 can have sustained effects on cellular function, including the inhibition of apoptosis and promotion of cell survival . These effects are particularly evident in in vitro and in vivo models of neurodegenerative diseases and cancer.

Dosage Effects in Animal Models

The effects of Caspase-3-IN-1 vary with different dosages in animal models. At low doses, Caspase-3-IN-1 effectively inhibits apoptosis and promotes cell survival without causing significant adverse effects. At high doses, Caspase-3-IN-1 can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the efficacy of Caspase-3-IN-1 plateaus at higher doses, indicating a saturation of its inhibitory activity. These findings highlight the importance of optimizing the dosage of Caspase-3-IN-1 for therapeutic applications.

Metabolic Pathways

Caspase-3-IN-1 is involved in various metabolic pathways, including those related to apoptosis and cell survival. It interacts with enzymes such as cytochrome c and Apaf-1, which are involved in the intrinsic pathway of apoptosis. Caspase-3-IN-1 also affects the levels of metabolites, such as ATP and reactive oxygen species (ROS), which are crucial for cellular metabolism . By modulating these pathways, Caspase-3-IN-1 influences the overall metabolic flux and energy homeostasis of cells.

Transport and Distribution

Caspase-3-IN-1 is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins, such as heat shock proteins (HSPs), which facilitate its cellular uptake and distribution . Caspase-3-IN-1 can accumulate in specific cellular compartments, such as the cytoplasm and mitochondria, where it exerts its inhibitory effects on caspase-3. This localization is crucial for its activity and function in regulating apoptosis.

Subcellular Localization

The subcellular localization of Caspase-3-IN-1 is critical for its activity and function. Caspase-3-IN-1 is primarily localized in the cytoplasm, where it interacts with caspase-3 and other apoptotic proteins. It can also translocate to the mitochondria, where it inhibits the release of cytochrome c and prevents the activation of the apoptotic cascade . Post-translational modifications, such as phosphorylation and ubiquitination, can influence the subcellular localization and activity of Caspase-3-IN-1, directing it to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Caspase-3-IN-1 typically involves multiple steps, starting from commercially available starting materials The synthetic route may include the formation of key intermediates through reactions such as nucleophilic substitution, condensation, and cyclizationReaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of Caspase-3-IN-1 involves scaling up the laboratory synthesis to a larger scale while maintaining the efficiency and safety of the process. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC). Quality control measures are implemented to ensure the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

Caspase-3-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving Caspase-3-IN-1 include organic solvents (e.g., dichloromethane, methanol), acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from the reactions involving Caspase-3-IN-1 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce functionalized analogs with enhanced biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Caspase-3-IN-1 is unique in its high specificity and potency for caspase-3 compared to other inhibitors. This specificity reduces off-target effects and enhances its therapeutic potential. Additionally, Caspase-3-IN-1 has been shown to have favorable pharmacokinetic properties, making it a promising candidate for further development .

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-5-[(2S)-2-(pyridin-3-yloxymethyl)pyrrolidin-1-yl]sulfonylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O6S/c1-34-20-8-6-18(7-9-20)16-28-24-11-10-22(14-23(24)25(30)26(28)31)36(32,33)29-13-3-4-19(29)17-35-21-5-2-12-27-15-21/h2,5-12,14-15,19H,3-4,13,16-17H2,1H3/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHJBIYJRNFDKS-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)N4CCCC4COC5=CN=CC=C5)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)S(=O)(=O)N4CCC[C@H]4COC5=CN=CC=C5)C(=O)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20469079
Record name NSCI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872254-32-5
Record name NSCI
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20469079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of N-thiosulfimide?

A1: N-thiosulfimide, also known as thiazyl chloride, has the molecular formula NSCl and a molecular weight of 78.98 g/mol.

Q2: Is there any spectroscopic data available for N-thiosulfimide?

A2: Yes, researchers have used infrared (IR) spectroscopy to characterize N-thiosulfimide and its reaction products. []

Q3: What is known about the sublimation properties of N-thiosulfimide?

A3: N-thiosulfimide exists in equilibrium with its trimer, trithiazyl trichloride (S3N3Cl3). Studies have measured the vapor pressure of NSCl in equilibrium with solid S3N3Cl3, determining thermodynamic properties like enthalpy and entropy of sublimation. []

Q4: How does N-thiosulfimide react with organic nitriles?

A4: N-thiosulfimide reacts with organic nitriles (R-CN) to produce six-membered ring compounds with the general formula RCN3S2Cl2. The reaction can be accelerated with UV irradiation, although this often leads to lower yields. [] In some cases, five-membered ring compounds (RCN2S2+Cl-) can also form. []

Q5: Can N-thiosulfimide be used to synthesize 1,2,3,5-dithiadiazolium salts?

A5: Yes, reacting N-thiosulfimide (as its trimer, trithiazyl trichloride) with tetrachloroethylene or specific nitriles produces 1,2,3,5-dithiadiazolium chlorides ([RCN2S2]Cl). []

Q6: What happens when N-thiosulfimide reacts with highly fluorinated alkenes?

A6: N-thiosulfimide undergoes addition reactions with the carbon-carbon double bond of highly fluorinated alkenes, forming chlorosulfenylaziridines. []

Q7: Are there any studies on the thermolysis of N-thiosulfimide derivatives?

A7: Yes, thermolysis of six-membered ring compounds (RCN3S2Cl2) derived from N-thiosulfimide leads to the formation of five-membered ring compounds (RCN2S2+Cl-). This ring contraction has been investigated using 14N NMR and 1H NMR spectroscopy. []

Q8: Have there been any computational studies on N-thiosulfimide?

A8: While specific computational studies on N-thiosulfimide itself are limited in the provided literature, researchers have utilized molecular modeling techniques like characteristic set of coordinates to calculate force constants and vibrational frequencies of the related molecule NSCl. []

Q9: What is known about the stability of N-thiosulfimide?

A9: N-thiosulfimide tends to exist in equilibrium with its trimeric form, trithiazyl trichloride. The equilibrium between these two forms is temperature dependent. []

Q10: What are some essential tools for research on N-thiosulfimide?

A10: Key tools for investigating N-thiosulfimide include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze reaction products and study reaction mechanisms. []
  • Infrared (IR) Spectroscopy: To characterize the compound and its derivatives. []
  • X-ray Diffraction: To determine crystal structures of N-thiosulfimide derivatives and gain insights into their bonding and geometry. []
  • Computational Chemistry Software: To perform theoretical calculations and model reactions involving N-thiosulfimide. []

Q11: What are some significant historical milestones in N-thiosulfimide research?

A11: Key milestones include:

  • Early investigations into the reactions of N-thiosulfimide with organic nitriles, leading to the synthesis of novel heterocyclic compounds. []
  • Exploration of reactions with highly fluorinated alkenes, expanding the synthetic utility of N-thiosulfimide. []
  • Use of X-ray crystallography to elucidate the structures of N-thiosulfimide derivatives, providing valuable information about their molecular geometries. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.